molecular formula C19H29N3O3 B2489037 1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097930-04-4

1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

Cat. No. B2489037
M. Wt: 347.459
InChI Key: OJGHIPABGRMXNT-UHFFFAOYSA-N
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Description

The compound "1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione" is a synthetic molecule that belongs to the class of imidazolidine-2,4-diones. These compounds are of interest due to their structural complexity and potential biological activities. Although the specific compound does not have direct references in scientific literature, related compounds have been synthesized and studied for their pharmacological properties and molecular characteristics.

Synthesis Analysis

The synthesis of imidazolidine-2,4-diones typically involves the condensation of appropriate precursors such as hydroxypiperidines and cyanoaminopiperidines, followed by cyclization reactions. For example, Unkovskii et al. (1994) detailed the synthesis of piperidine-4-spiro-5′-imidazolidine-2′,4′-diones from methyl substituted 2 phenyl-4-hydroxypiperidines using the Bucherer—Bergs and Strecker methods, establishing the compounds' structures via NMR data (Unkovskii, D'yakov, Cherkaev, & Sokolova, 1994).

Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-diones, including cyclohexyl and cyclopropyl derivatives, can be analyzed through spectroscopic methods such as NMR. These analyses provide insights into the stereochemical composition and spatial structure, which are crucial for understanding the compound's chemical behavior and potential interactions with biological targets.

Chemical Reactions and Properties

Imidazolidine-2,4-diones participate in various chemical reactions, including condensation and cyclization, to form complex molecular structures. Their chemical properties, such as reactivity towards different chemical reagents, depend on the substitution pattern on the imidazolidine ring. The synthesis processes often involve key steps such as aldol/intramolecular aza-Michael reactions, demonstrating the compounds' versatility in chemical transformations (Liu, Lin, Ding, Wei, & Liang, 2010).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Piperidine-4-spiro-5′-imidazolidine-2′, 4′-diones, structurally related to the compound , have been synthesized using methods such as the Bucherer—Bergs and Strecker methods. These compounds' stereochemical composition and spatial structure have been established from NMR data, highlighting their significance in understanding molecular interactions and properties (Unkovskii et al., 1994).

Anticancer Activity

The evaluation of piperazine-2,6-dione derivatives for anticancer activity reveals the potential of structurally related compounds in therapeutic applications. Specific derivatives have shown good anticancer activity against various cancer cell lines, indicating the role of these compounds in developing new cancer treatments (Kumar et al., 2013).

Antibacterial and Antifungal Properties

A novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, with structures related to the compound , have shown significant antibacterial activity, especially those bearing pyridine or piperazine moieties. These findings underscore the potential of such compounds in addressing bacterial infections and contributing to the development of new antimicrobial agents (Mohanty et al., 2015).

Enantiomeric Separation and Chiral Analysis

Research into the enantiomeric separation of drugs with piperidine-2,6-dione structures using chiral stationary phases has provided insights into the stereochemical aspects of such compounds. This knowledge is crucial for the pharmaceutical development of enantiomerically pure drugs, offering potential improvements in therapeutic efficacy and safety (Overbeke et al., 1997).

Aromatase Inhibition

The synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones and their evaluation as aromatase inhibitors highlight their potential in treating estrogen-dependent diseases, such as mammary tumors. This research points to the therapeutic applications of such compounds in managing conditions influenced by hormone synthesis (Hartmann et al., 1992).

Future Directions

Piperidine derivatives continue to be a focus of research due to their importance in the pharmaceutical industry . Future directions may include the development of new synthesis methods and the discovery of new applications for these compounds .

properties

IUPAC Name

1-[1-(2-cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c23-17(12-14-4-2-1-3-5-14)20-10-8-15(9-11-20)21-13-18(24)22(19(21)25)16-6-7-16/h14-16H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGHIPABGRMXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

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